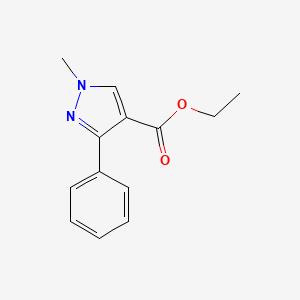

ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and medicinal chemistry due to their versatile frameworks and diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . This reaction proceeds under basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . These methods are designed to optimize yield and efficiency while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as nitro or hydroxyl groups.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Halogens, alkyl halides, and aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate has shown significant promise in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of this compound possess notable antimicrobial properties against several bacterial strains. For instance:

- Staphylococcus aureus

- Escherichia coli

In vitro studies have demonstrated that these derivatives exhibit antibacterial activity comparable to standard antibiotics like Ciprofloxacin, suggesting their potential in treating infections caused by resistant bacteria .

Anticancer Potential

The compound has been evaluated for its anticancer effects across different cancer cell lines. Studies reveal that it can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example:

- Study Findings : A series of experiments indicated a dose-dependent inhibition of cancer cell growth, with effective IC50 values suggesting therapeutic potential .

Anti-inflammatory Properties

This compound has also been recognized for its anti-inflammatory effects, which could be beneficial in managing conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

In agriculture, this compound is utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its ability to inhibit specific biological pathways makes it an attractive candidate for developing new agricultural products that can enhance crop yield while minimizing environmental impact .

Materials Science Applications

This compound is being explored for its potential use in materials science, particularly in organic electronics and as ligands in coordination chemistry. Its unique electronic properties make it suitable for applications in the development of advanced materials .

Study 1: Antimicrobial Efficacy

In a recent study focused on developing new antibacterial agents, derivatives of this compound were synthesized and tested against common pathogens. The results indicated significant antibacterial activity, supporting the compound's potential as a lead structure for antibiotic development .

Study 2: Anticancer Potential

Another study evaluated the anticancer potential of this compound against various cancer cell lines. The findings demonstrated effective inhibition of cell growth at therapeutic concentrations, indicating its promise as an anticancer agent .

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can reversibly block pest GABA-A receptors, leading to hyperexcitation of the nerves and muscles of contaminated insects . This mechanism highlights its potential as an insecticide.

Comparison with Similar Compounds

Similar Compounds

3-methyl-1-phenyl-1H-pyrazole-5-ol: Another pyrazole derivative with similar structural features.

Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate: A derivative with additional functional groups that enhance its biological activity.

Uniqueness

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a member of the pyrazole family, it exhibits potential in various therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. This article provides an overview of its biological activity, underlying mechanisms, and relevant research findings.

Target Interactions

this compound interacts with several biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as kinases and phosphodiesterases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses relevant to inflammation and cancer progression.

- Biochemical Pathways : The compound modulates various biochemical pathways that influence processes like apoptosis, cell proliferation, and inflammation.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antiviral | Exhibits activity against certain viral infections by interfering with viral replication. |

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines and mediators. |

| Anticancer | Induces apoptosis in various cancer cell lines and inhibits tumor growth. |

| Antimicrobial | Effective against a range of bacteria and fungi, demonstrating broad-spectrum activity. |

| Antidiabetic | Shows potential in regulating blood glucose levels through various mechanisms. |

Case Studies

- Anticancer Activity : A study demonstrated that this compound led to a significant reduction in cell viability in human cancer cell lines, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : Research indicated that this compound effectively reduced levels of inflammatory markers in animal models of arthritis, suggesting its utility in treating inflammatory diseases .

- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between ethyl acetoacetate and phenylhydrazine, followed by cyclization to form the pyrazole ring. This process can be optimized using various solvents and conditions to enhance yield and purity.

Derivative Studies

Various derivatives of this compound have been synthesized to explore their biological activities further. These studies have shown that modifications to the pyrazole ring can significantly alter the compound's pharmacological properties, making it a versatile scaffold for drug development .

Properties

IUPAC Name |

ethyl 1-methyl-3-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-15(2)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNKDMFAIFMIHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.